

# An In-depth Technical Guide to Boc-L-Homoallylglycine Methyl Ester

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## Compound of Interest

Compound Name: *Boc-L-Homoallylglycine Methyl ester*

Cat. No.: *B3332789*

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## Introduction

**Boc-L-Homoallylglycine Methyl ester**, with the IUPAC name methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoate, is a valuable synthetic building block in the field of peptide chemistry and drug discovery. As a non-proteinogenic amino acid derivative, it offers unique structural features for the synthesis of modified peptides and peptidomimetics. The presence of a terminal alkene functionality in its side chain provides a versatile handle for a variety of chemical modifications, such as olefin metathesis, thiol-ene coupling, and click chemistry. The Boc (tert-butoxycarbonyl) protecting group on the  $\alpha$ -amino group and the methyl ester at the C-terminus allow for controlled and sequential peptide bond formation in solid-phase and solution-phase peptide synthesis.<sup>[1][2]</sup>

This technical guide provides a comprehensive overview of the structure, properties, and synthetic methodologies related to **Boc-L-Homoallylglycine Methyl ester**.

## Chemical Structure and Properties

The chemical structure of **Boc-L-Homoallylglycine Methyl ester** is characterized by a hexane backbone with a stereocenter at the C2 position in the L-configuration. The  $\alpha$ -amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. The side chain contains a terminal double bond between C5 and C6.

Structure:

Molecular Formula: C<sub>12</sub>H<sub>21</sub>NO<sub>4</sub>

Molecular Weight: 243.30 g/mol

## Physical and Chemical Properties

While experimentally determined physical properties for **Boc-L-Homoallylglycine Methyl ester** are not widely published, predicted values based on its structure are available. It is important to note that these are computational estimates and should be confirmed by experimental data.

Property	Value	Source
CAS Number	92136-57-7	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	335.5 ± 42.0 °C	Predicted <a href="#">[3]</a> <a href="#">[4]</a>
Density	1.022 ± 0.06 g/cm <sup>3</sup>	Predicted <a href="#">[3]</a> <a href="#">[4]</a>
Storage Condition	2-8°C, dry	<a href="#">[1]</a>

Note: Experimental data for melting point and optical rotation are not readily available in the searched literature.

## Spectroscopic Properties

Detailed experimental spectra for **Boc-L-Homoallylglycine Methyl ester** are not available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be expected:

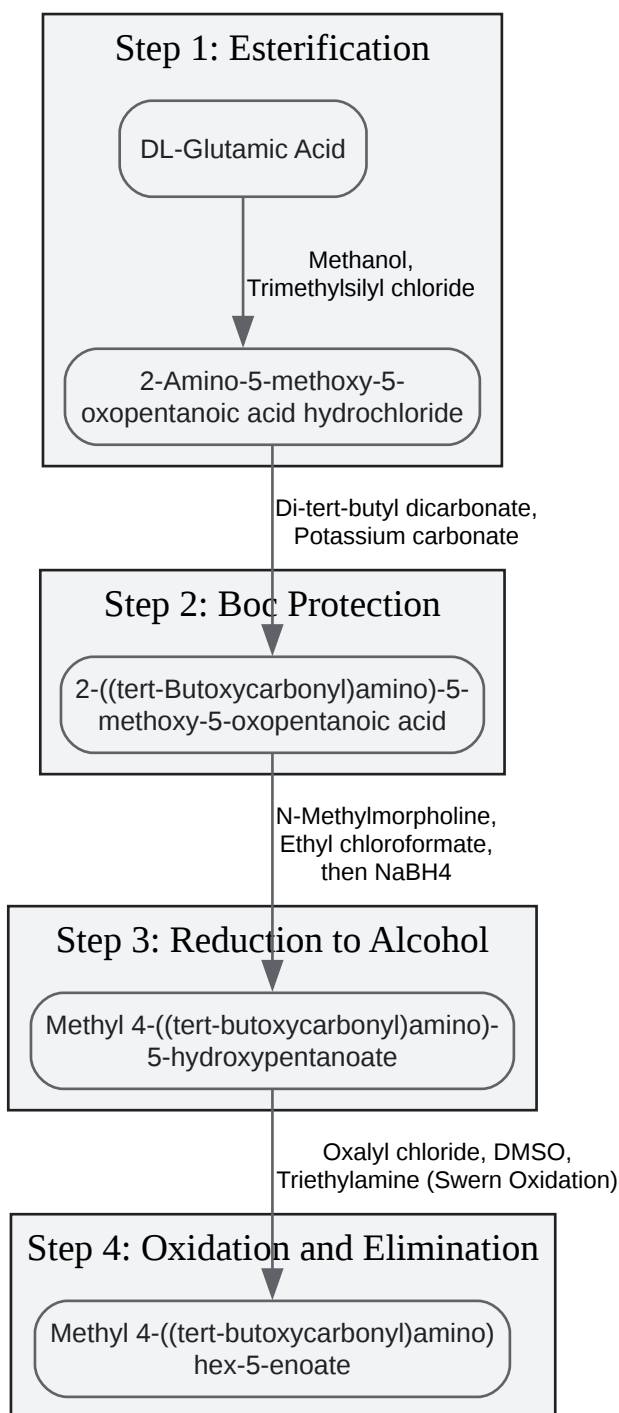
Spectroscopy	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the vinyl protons (~5.0-5.8 ppm), the $\alpha$ -proton (~4.2-4.5 ppm), the methyl ester protons (~3.7 ppm), the allylic protons (~2.1-2.3 ppm), the $\beta$ -protons (~1.7-1.9 ppm), and the Boc group protons (~1.4 ppm).
$^{13}\text{C}$ NMR	Resonances for the ester carbonyl carbon (~172-174 ppm), the carbamate carbonyl carbon (~155-156 ppm), the vinyl carbons (~115 and ~137 ppm), the $\alpha$ -carbon (~52-54 ppm), the methyl ester carbon (~52 ppm), the carbons of the Boc group (~28 and ~80 ppm), and the carbons of the aliphatic side chain.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch of the carbamate (~3300-3400 $\text{cm}^{-1}$ ), C-H stretches (~2850-3000 $\text{cm}^{-1}$ ), the ester carbonyl stretch (~1740-1750 $\text{cm}^{-1}$ ), the carbamate carbonyl stretch (~1700-1715 $\text{cm}^{-1}$ ), and the C=C stretch (~1640 $\text{cm}^{-1}$ ).
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) or protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) would be expected at $m/z$ 243.15 or 244.16, respectively. Common fragmentation patterns would involve the loss of the Boc group or the methyl ester.

## Experimental Protocols

### Synthesis of ( $\pm$ )-Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate

While a specific protocol for the enantiomerically pure L-form was not found in the searched literature, a detailed procedure for the synthesis of the racemic mixture has been described.<sup>[5]</sup> To obtain the desired L-enantiomer, (S)-glutamic acid would be used as the starting material. The following is an adapted summary of the key synthetic steps.

## Workflow for the Synthesis of (±)-Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate

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Caption: Synthetic pathway to racemic Boc-Homoallylglycine Methyl ester.

Detailed Methodology (Adapted from the synthesis of the racemate<sup>[5]</sup>):

- **Esterification of Glutamic Acid:** DL-Glutamic acid is treated with methanol and trimethylsilyl chloride to yield 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride.
- **Boc Protection:** The resulting amino acid ester hydrochloride is protected with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate to afford 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.
- **Reduction to the Alcohol:** The carboxylic acid is activated with ethyl chloroformate and N-methylmorpholine, followed by reduction with a suitable reducing agent like sodium borohydride to give methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate.
- **Oxidation and Elimination (Swern Oxidation):** The primary alcohol is oxidized to the corresponding aldehyde under Swern conditions (oxalyl chloride, DMSO, and triethylamine). The intermediate aldehyde undergoes spontaneous elimination to furnish the terminal alkene, yielding methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate.

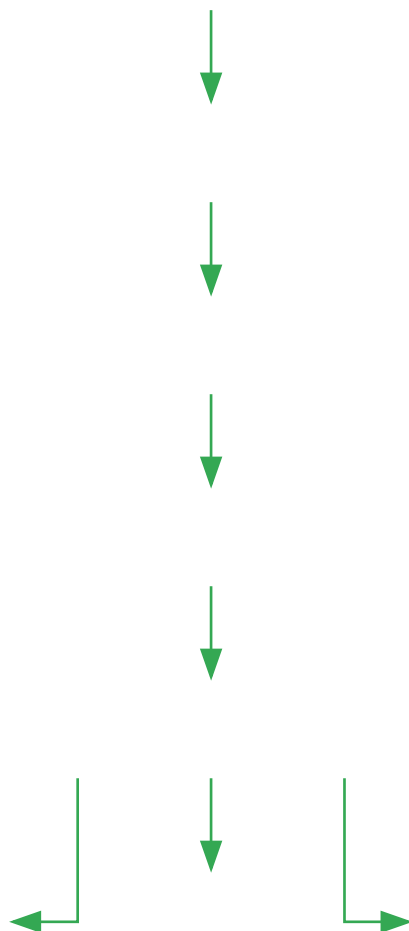
For the synthesis of the L-enantiomer, the starting material would be L-glutamic acid.

## Applications in Research and Drug Development

**Boc-L-Homoallylglycine Methyl ester** is primarily utilized as a building block in peptide synthesis. The Boc protecting group is a standard N-terminal protection strategy, particularly in solid-phase peptide synthesis (SPPS), and is typically removed under acidic conditions (e.g., with trifluoroacetic acid).<sup>[2][6]</sup>

The key feature of this amino acid derivative is its homoallyl side chain. This functionality allows for post-synthetic modification of peptides, enabling the introduction of various functional groups and structural constraints.

Logical Relationship of Applications



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Caption: Applications of **Boc-L-Homoallylglycine Methyl Ester**.

Specific Applications of the Homoallylglycine Moiety:

- **Thiol-ene Chemistry:** The terminal alkene can readily react with thiols in the presence of a radical initiator to form thioether linkages. This is a highly efficient and bioorthogonal reaction that can be used to attach a wide variety of molecules to the peptide, including fluorescent dyes, affinity tags, and drug molecules. The resulting thioether-containing polypeptides can have tunable conformational properties.[7]
- **Olefin Metathesis:** The alkene can participate in ring-closing, ring-opening, or cross-metathesis reactions to create cyclic peptides, constrained analogues, or peptide

conjugates.

- Other Alkene Reactions: The double bond can be functionalized through various other reactions such as epoxidation, dihydroxylation, and hydroformylation to introduce further diversity into the peptide structure.

The incorporation of homoallylglycine into peptides can lead to the development of novel therapeutics with improved properties, such as enhanced stability, increased potency, and targeted delivery. Peptides containing this residue can also be used as tools for chemical biology to probe biological processes. The ability to create functional polypeptides with discrete, modifiable domains makes homoallylglycine a valuable monomer for the synthesis of advanced biomaterials.[7]

## Conclusion

**Boc-L-Homoallylglycine Methyl ester** is a key synthetic intermediate for the preparation of modified peptides. Its protected amino and carboxyl groups allow for its seamless integration into standard peptide synthesis protocols, while its homoallyl side chain provides a versatile platform for post-synthetic modifications. This combination of features makes it a powerful tool for researchers in peptide chemistry, drug discovery, and materials science, enabling the creation of novel peptides and peptidomimetics with tailored properties and functionalities. Further research into the biological activities of peptides containing this non-natural amino acid is warranted to fully explore its potential in therapeutic applications.

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